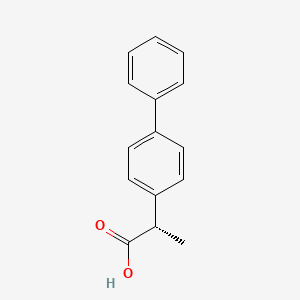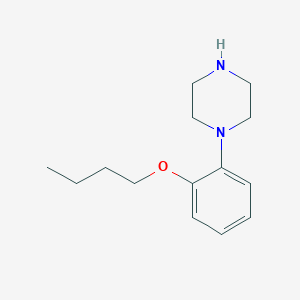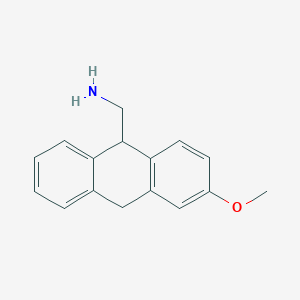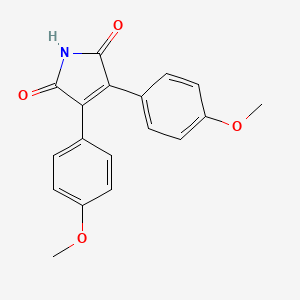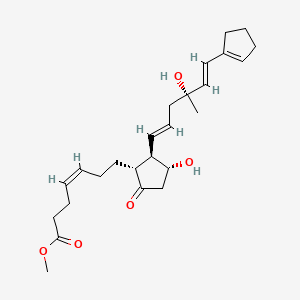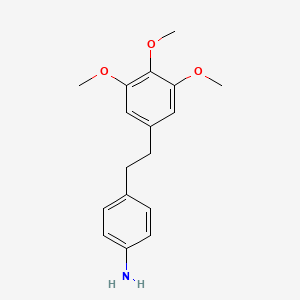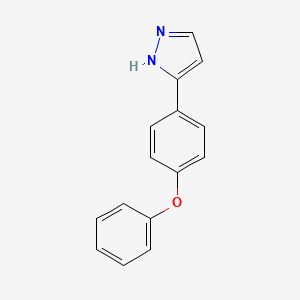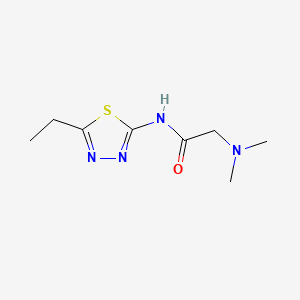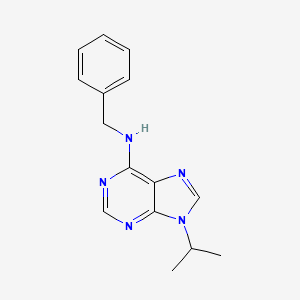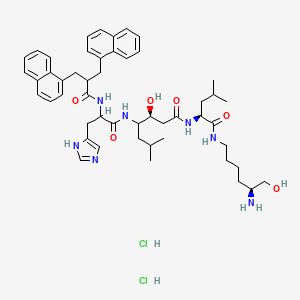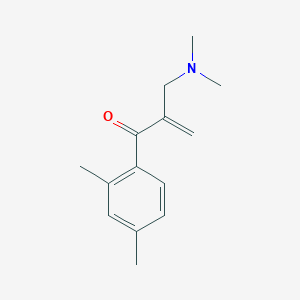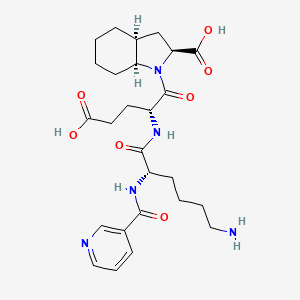
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)- is a natural product found in Dysidea, Lamellodysidea herbacea, and Dysidea fragilis with data available.
Scientific Research Applications
Antifouling Activity
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-, and its analogues have shown significant antifouling (AF) activity, making them potential candidates for non-toxic antifouling applications. These compounds have demonstrated strong inhibitory effects against marine bacteria, diatoms, barnacle larvae, and mussel juveniles without exhibiting toxicity, suggesting their utility in marine coatings and materials to prevent biofouling. The naturally occurring compounds in this category generally exhibit stronger activity compared to their commercially available derivatives, highlighting the importance of natural sources in the development of effective antifouling agents (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Pharmacological and Ecological Significance
Studies have identified various ecological and pharmacological activities of polybrominated diphenyl ethers (PBDEs), including compounds structurally related to phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-. These activities range from deterring fish feeding due to their unpalatable nature to inhibiting pathogenic bacteria and fungi, as well as viral agents like Hepatitis C Virus (HCV). The presence of additional bromine atoms enhances these effects, indicating a direct relationship between the degree of bromination and biological activity. This suggests potential applications in ecological protection, pharmaceuticals, and possibly in antiviral therapies (Faisal et al., 2021).
Presence in Environmental Samples
Research has also focused on the identification of phenolic halogenated compounds (PHCs) in human and environmental samples, highlighting the widespread distribution and persistence of compounds like phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-. These studies provide insights into the environmental fate, potential sources, and human exposure pathways of such compounds, emphasizing the need for monitoring and possibly regulating these substances due to their endocrine-disrupting capabilities (Hovander et al., 2002).
properties
CAS RN |
111863-67-3 |
|---|---|
Product Name |
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)- |
Molecular Formula |
C12H4Br6O2 |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3,19H |
InChI Key |
LDMKXEGTHGJWLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



